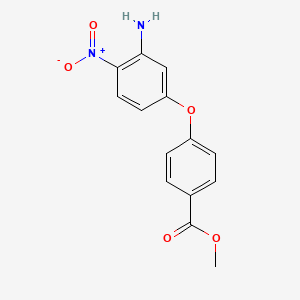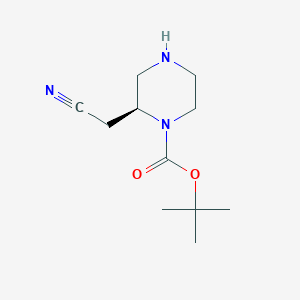
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is an intriguing organic compound featuring a piperazine ring substituted with a cyanomethyl group and a tert-butyl ester
Mecanismo De Acción
Target of Action
The tert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations .
Mode of Action
The tert-butyl group, a simple hydrocarbon moiety, is known for its unique reactivity pattern . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of (2S)-2-(cyanomethyl)piperazine with tert-butyl chloroformate. The process is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to ensure the reaction proceeds efficiently.
Industrial Production Methods: Industrial production methods might involve similar synthetic routes but scaled up to accommodate large quantities. Continuous flow reactors and automated systems can enhance the efficiency and yield, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of reactive functional groups.
Oxidation and Reduction: It can be subjected to oxidation or reduction reactions depending on the desired derivative or intermediate.
Common Reagents and Conditions
Nucleophiles such as amines or thiols for substitution reactions.
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reducing agents like lithium aluminium hydride.
Major Products Formed
Substituted derivatives of piperazine.
Various oxidized or reduced forms depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules, making it valuable for creating novel compounds for further study.
Biology and Medicine: This compound has potential in medicinal chemistry for the development of new drugs. Its structure suggests that it could interact with biological targets, potentially leading to the discovery of new therapeutic agents.
Industry: In industrial settings, the compound can be used in the production of various chemicals and materials, offering a versatile building block for synthetic pathways.
Comparación Con Compuestos Similares
Comparison with Other Similar Compounds: Compared to similar piperazine derivatives, tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate is unique due to its cyanomethyl group and tert-butyl ester, which can influence its reactivity and interactions.
List of Similar Compounds
Tert-butyl (2S)-2-(methyl)piperazine-1-carboxylate
Ethyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
Tert-butyl (2S)-2-(ethyl)piperazine-1-carboxylate
So, there you go. Any other rabbit holes you'd like to dive into?
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3-methylphenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B2824716.png)
![5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2824717.png)
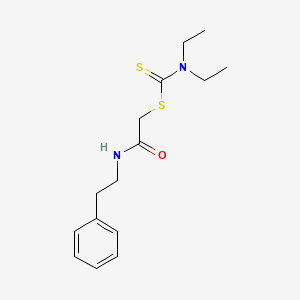
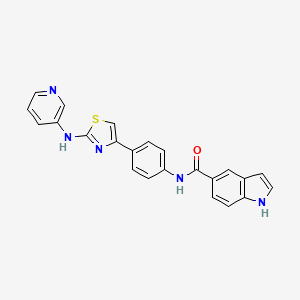
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B2824721.png)
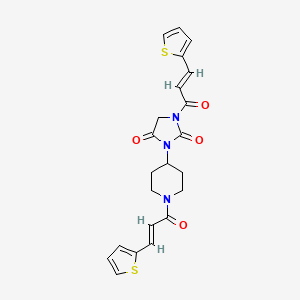
![N-(3,4-dimethylphenyl)-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2824723.png)
methanone](/img/structure/B2824729.png)
![3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2824730.png)
![N-cyclopentyl-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2824731.png)


